3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine
Overview
Description
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3O.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, potentially through the inhibition of certain enzymes or interaction with cellular structures .
Biochemical Analysis
Biochemical Properties
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, which can modulate its activity and function. For instance, this compound has been shown to interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This interaction can lead to the modulation of kinase activity, which is essential for regulating various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in transmitting signals from the cell surface to the nucleus. By modulating this pathway, this compound can influence cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity or adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage, apoptosis, and alterations in organ function.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biochemical properties and effects on cells . The interaction with these enzymes can influence the compound’s metabolic flux and the levels of specific metabolites, affecting cellular function and processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters, such as solute carrier proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine typically involves the bromination of 7-methoxy-1H-pyrazolo[3,4-C]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.
Oxidized and Reduced Products: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Scientific Research Applications
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-1H-pyrazolo[3,4-C]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-C]pyridine
Uniqueness
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZICYHPTJSUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C(NN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857134 | |
Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-82-7 | |
Record name | 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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